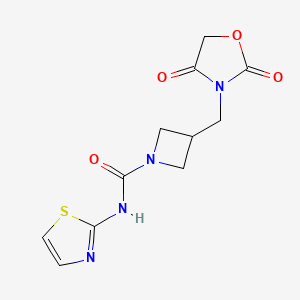

3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(thiazol-2-yl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

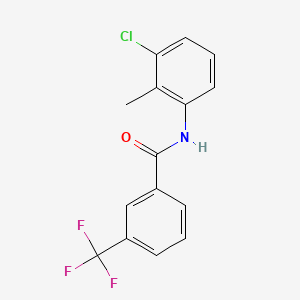

The compound 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(thiazol-2-yl)azetidine-1-carboxamide is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses derivatives of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide, which are potent serotonin-3 (5-HT3) receptor antagonists, indicating the relevance of such structures in medicinal chemistry . The second paper describes the synthesis and antimicrobial evaluation of thiazolidin-4-ones and azetidin-2-ones derivatives, which are structurally related to the compound and exhibit moderate to good antimicrobial activity .

Synthesis Analysis

The synthesis of related compounds involves the formation of azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives . Although the exact synthesis of 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(thiazol-2-yl)azetidine-1-carboxamide is not detailed in the provided papers, similar synthetic routes may be employed, involving key steps such as cyclization and functional group transformations to achieve the desired oxazolidin and azetidine moieties.

Molecular Structure Analysis

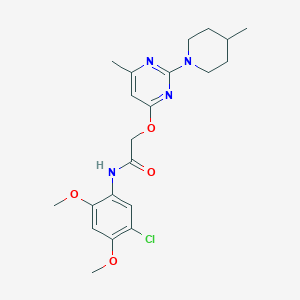

The molecular structure of the compound of interest includes an azetidine ring, which is a four-membered nitrogen-containing ring, and an oxazolidin ring, which is a five-membered ring containing both nitrogen and oxygen atoms. These structural features are known to impart certain biological activities, as seen in the compounds discussed in the papers, where the presence of azabicyclo[2.2.2]oct-3-yl and thiazolidin-4-ones moieties contribute to their pharmacological profiles .

Chemical Reactions Analysis

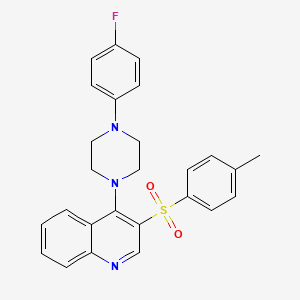

The chemical reactivity of such compounds typically involves interactions with biological targets such as receptors or enzymes. The first paper indicates that the benzoxazine derivatives interact with the 5-HT3 receptor, a key player in the regulation of neurotransmission . Similarly, the azetidin-2-ones derivatives may interact with bacterial and fungal cellular components, leading to their antimicrobial effects .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(thiazol-2-yl)azetidine-1-carboxamide are not explicitly provided, related compounds typically exhibit properties that influence their pharmacokinetics and pharmacodynamics. For example, the solubility, stability, and lipophilicity of these compounds can affect their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for their effectiveness as drugs .

Scientific Research Applications

Antimicrobial and Antifungal Applications

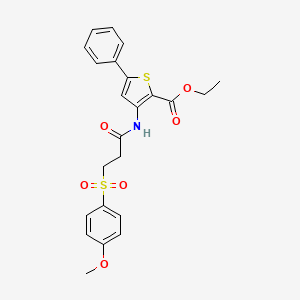

A series of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, related to the compound of interest, were synthesized and showed weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity. These compounds were characterized by various chromatographic and spectrometric methods, highlighting their potential in combating microbial infections (Alhameed et al., 2019).

Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the query compound, have been identified as having significant anti-inflammatory and analgesic activities. These compounds exhibited high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside notable analgesic and anti-inflammatory properties, suggesting their potential for therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).

Anticancer Activity

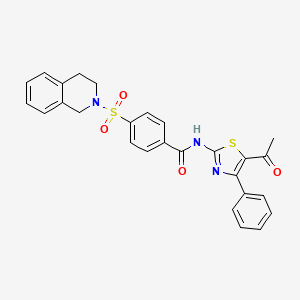

Research into benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives, which share a core structural motif with the compound , has revealed their potential in inhibiting the growth of cancer cells. These compounds were synthesized and evaluated for their in vitro antimicrobial evaluation, displaying moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani et al., 2016).

Cardiotonic Activity

The modification of the thiazolidine moiety in certain derivatives has shown to influence cardiotonic activity, suggesting the potential use of these compounds in developing treatments for heart conditions. This research underscores the importance of structural variations in designing compounds with desired biological activities (Nate et al., 1987).

Mechanism of Action

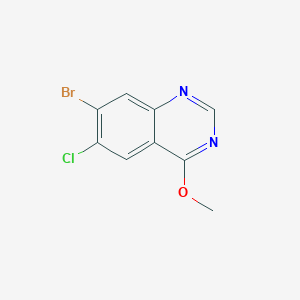

Oxazolidinones

are a class of compounds that have been found in many important synthetic drug molecules. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Thiazoles

, on the other hand, are a class of compounds that have been associated with a broad range of biological activities. They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

properties

IUPAC Name |

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c16-8-6-19-11(18)15(8)5-7-3-14(4-7)10(17)13-9-12-1-2-20-9/h1-2,7H,3-6H2,(H,12,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIGOBNRHXKBQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=NC=CS2)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2524000.png)

![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)

![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2524018.png)